molecular formula C11H9ClN2O B13898723 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzaldehyde

2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzaldehyde

Cat. No.: B13898723
M. Wt: 220.65 g/mol
InChI Key: IYMWCDCBUKRQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzaldehyde is an organic compound that belongs to the class of benzaldehydes substituted with a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both the chloro and pyrazole groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid

    Reduction: 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity . The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzaldehyde is unique due to the presence of both the chloro and pyrazole groups, which confer specific reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with tailored properties.

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

2-chloro-5-(1-methylpyrazol-3-yl)benzaldehyde

InChI

InChI=1S/C11H9ClN2O/c1-14-5-4-11(13-14)8-2-3-10(12)9(6-8)7-15/h2-7H,1H3

InChI Key

IYMWCDCBUKRQDN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2=CC(=C(C=C2)Cl)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.